
(2-Bromo-4-nitrophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Bromo-4-nitrophenyl)methanol” is a synthetic compound. It has a molecular formula of C7H6BrNO3 .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4-nitrophenyl)methanol” can be represented by the InChI code: 1S/C7H6BrNO3/c8-7-3-6 (9 (11)12)2-1-5 (7)4-10/h1-3,10H,4H2 . The compound has a molecular weight of 232.03 g/mol .
Physical And Chemical Properties Analysis
“(2-Bromo-4-nitrophenyl)methanol” is a compound with a molecular weight of 232.03 g/mol . It has a melting point of 85-87°C . The compound has a topological polar surface area of 66 Ų .
Wissenschaftliche Forschungsanwendungen
Kinetics and Substituent Effects in Thiophen Derivatives : Research on thiophen derivatives, including those with bromo and nitro substituents, focuses on understanding substituent effects and reaction kinetics. For instance, studies on the reactions of various bromo-nitro-thiophens with sodium benzenethiolate in methanol aim to elucidate the transmission of substituent effects through bonds of different orders in the thiophen ring (Spinelli et al., 1972). Similar research efforts examine the kinetics of piperidinodebromination of substituted biphenyls in methanol, contributing to a broader understanding of the substituent effects in such systems (Guanti et al., 1977).
Degradation Studies of Bromopol : Bromopol (2-bromo-2-nitropropane-1,3-diol), which shares some structural similarity with (2-Bromo-4-nitrophenyl)methanol, has been studied for its degradation characteristics. Investigations reveal how bronopol degrades in various conditions, providing insights that could be relevant for understanding the stability and degradation pathways of related bromo-nitro compounds (Matczuk et al., 2012).
Study of Nucleophilic Substitution Reactions : Investigations into nucleophilic substitution reactions of bromo-nitro derivatives in methanol can offer insights into the reactivity and potential chemical applications of similar compounds. Such studies help in understanding how different substituents and reaction conditions influence the outcomes of substitution reactions (Consiglio et al., 1982).
Photochemical Reaction Mechanisms : Research on the photochemical reactions of nitrobenzyl compounds, which include aspects like methanol photorelease, is relevant to understanding the photoreactivity of compounds containing nitro groups. Such studies contribute to the development of photoprotective groups and photoresponsive materials (Il'ichev et al., 2004).
Investigation of Multicomponent Reactions : Studies on multicomponent reactions involving nitrophenyl compounds in methanol can provide insights into synthetic strategies that might be applicable to (2-Bromo-4-nitrophenyl)methanol. Such reactions are significant in organic synthesis, offering efficient routes to complex molecules (Dintzner et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-bromo-4-nitrophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFLKCLXNZFRNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-nitrophenyl)methanol | |
CAS RN |
183111-34-4 |
Source


|
| Record name | (2-bromo-4-nitrophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B598990.png)

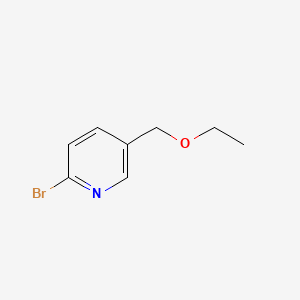
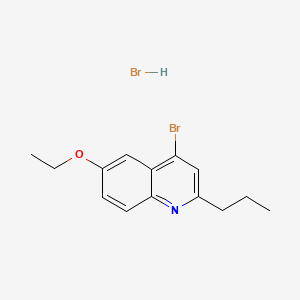
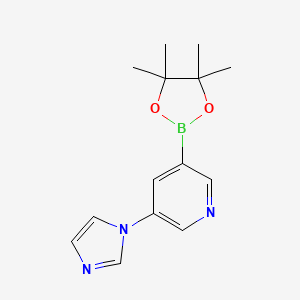


![N-Spiro[5.5]undec-3-yl-guanidine](/img/structure/B599003.png)

![9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B599007.png)
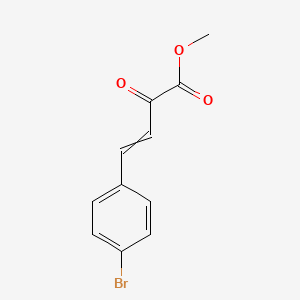

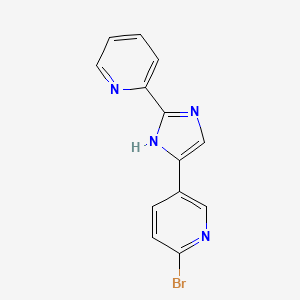
![Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599012.png)